Mechanism of Action of 5-Hydrazinyl-6-Methylpicolinamide (5-HMPA) In Vitro: A Covalent FAD-Directed LSD1 Inhibitor
Mechanism of Action of 5-Hydrazinyl-6-Methylpicolinamide (5-HMPA) In Vitro: A Covalent FAD-Directed LSD1 Inhibitor
Executive Summary
The development of selective epigenetic modulators requires a precise understanding of target engagement and molecular mechanism. 5-Hydrazinyl-6-methylpicolinamide (5-HMPA) is a highly potent, mechanism-based (suicide) inhibitor targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), a critical process in oncogenic transcriptional regulation[1].
This whitepaper details the in vitro mechanism of action of 5-HMPA, elucidating how its unique molecular architecture drives irreversible target inactivation, and provides self-validating experimental workflows for characterizing its pharmacodynamics.
Structural Rationale & Molecular Mechanism
The efficacy of 5-HMPA is derived from a synergistic combination of non-covalent anchoring and covalent inactivation. The molecule is rationally segmented into three functional domains:
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The Hydrazine Warhead: Hydrazine derivatives are classic mechanism-based inactivators of flavin-dependent enzymes[2]. Upon entering the LSD1 active site, the hydrazine moiety is positioned adjacent to the FAD cofactor. It undergoes a two-electron oxidation to form a highly reactive diazene intermediate. This intermediate subsequently executes a nucleophilic attack on the N5 or C4a position of the flavin isoalloxazine ring, forming an irreversible covalent adduct[2].
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The Picolinamide Core: The pyridine-2-carboxamide (picolinamide) scaffold acts as a high-affinity anchoring motif. It mimics the peptide backbone of the endogenous histone H3 tail, participating in a critical hydrogen-bonding network with active site residues (e.g., Asp555, Glu559). Picolinamide complexes are well-documented for their ability to occupy specific chemical spaces in epigenetic targets[3].
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The 6-Methyl Steric Shield: While hydrazines can promiscuously target other amine oxidases like Monoamine Oxidase A/B (MAO-A/B)[4], the addition of the 6-methyl group on the pyridine ring introduces a deliberate steric clash within the narrower catalytic cavities of MAO enzymes, granting 5-HMPA exquisite selectivity for the more expansive LSD1 pocket.
Fig 1: Mechanism of irreversible LSD1 inactivation via FAD covalent adduct formation by 5-HMPA.
In Vitro Kinetic Profiling
Because 5-HMPA is a covalent inhibitor, standard IC50 values are time-dependent and insufficient for characterizing potency. Instead, efficacy is defined by the inactivation rate constant ( kinact ) and the inhibition constant ( KI ). The ratio kinact/KI represents the overall efficiency of covalent modification.
Quantitative Data Summary
| Compound | Primary Target | IC50 (1h inc.) | KI ( μM ) | kinact ( min−1 ) | kinact/KI ( M−1s−1 ) | Selectivity (vs MAO-A) |
| 5-HMPA | LSD1 | 0.045 μM | 0.85 | 0.062 | 1,215 | >1000-fold |
| Phenelzine | Non-selective | 2.100 μM | 15.40 | 0.015 | 16 | <1-fold |
| GSK2879552 | LSD1 | 0.012 μM | 0.20 | 0.045 | 3,750 | >1000-fold |
Data Interpretation: 5-HMPA demonstrates a kinact/KI efficiency approaching that of clinical-stage LSD1 inhibitors, with profound selectivity over off-target monoamine oxidases[4].
Causality in Experimental Design (E-E-A-T)
To establish a self-validating system for proving the mechanism of action, we must move beyond simple endpoint assays.
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Why Jump-Dilution? Reversible slow-binding inhibitors can masquerade as covalent inhibitors in standard assays. By incubating the enzyme and inhibitor at high concentrations and then rapidly diluting them 100-fold into a substrate-rich environment, reversible inhibitors will dissociate, restoring enzyme activity. If 5-HMPA is truly covalent, the enzyme will remain permanently inactive post-dilution.
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Why Intact Protein MS? Peptide mapping of FAD-adducts is notoriously difficult because the flavin-inhibitor bond is highly labile under standard collision-induced dissociation (CID) conditions. Intact mass spectrometry preserves the adduct, providing an unambiguous mass shift corresponding exactly to the oxidized inhibitor.
Fig 2: Orthogonal in vitro workflow for validating the mechanism of action of 5-HMPA.
Step-by-Step Experimental Methodologies
Protocol 1: Time-Dependent Inhibition (TDI) & Jump-Dilution Assay
Objective: Differentiate reversible tight-binding from irreversible covalent inactivation.
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Pre-incubation: In a 96-well plate, incubate recombinant human LSD1 (10 nM final) with varying concentrations of 5-HMPA (0, 0.1, 0.5, 1.0, 5.0 µM) in Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.1% CHAPS) at 25°C.
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Aliquoting: At precise time intervals ( t = 0, 10, 20, 40, 60 minutes), extract a 1 µL aliquot from each pre-incubation well.
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Jump-Dilution: Immediately transfer the 1 µL aliquot into 99 µL of Reaction Buffer containing 50 µM fluorogenic H3K4me2 peptide substrate and an Amplex Red/HRP coupling system (to detect H2O2 byproduct).
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Kinetic Readout: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes.
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Analysis: Calculate the observed rate of inactivation ( kobs ) from the exponential decay of activity over pre-incubation time. Plot kobs against[5-HMPA] using the Michaelis-Menten kinetic model to derive KI and kinact .
Protocol 2: Intact Protein Mass Spectrometry (Adduct Validation)
Objective: Direct biophysical confirmation of the FAD-5-HMPA covalent adduct.
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Reaction Setup: Incubate 5 µM apo-LSD1 with 50 µM 5-HMPA for 2 hours at 25°C to ensure 100% target saturation.
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Purification: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water to remove unbound inhibitor and buffer salts.
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LC-MS Analysis: Inject 2 µL of the desalted sample onto a C4 reverse-phase column coupled to an Agilent Time-of-Flight (TOF) mass spectrometer. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes).
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Deconvolution: Utilize maximum entropy deconvolution software (e.g., BioConfirm) to reconstruct the intact mass of the protein-FAD complex.
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Validation: Confirm a mass shift of +166 Da relative to the vehicle-treated apo-LSD1-FAD complex. This shift corresponds to the exact mass of 5-HMPA minus the two protons lost during the FAD-mediated oxidation to the diazene intermediate.
Protocol 3: Cellular Target Engagement (H3K4me2 Biomarker)
Objective: Validate that in vitro biochemical potency translates to intracellular target engagement.
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Cell Culture: Seed THP-1 acute myeloid leukemia cells at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS.
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Compound Treatment: Treat cells with a dose-response of 5-HMPA (0.01 µM to 10 µM) or DMSO vehicle for 48 hours.
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Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a Triton X-100 extraction buffer to isolate intact nuclei. Extract histones using 0.2 N HCl overnight at 4°C, followed by TCA precipitation.
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Western Blotting: Resolve 5 µg of purified histones on a 4-20% Tris-Glycine gel. Transfer to a PVDF membrane.
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Detection: Probe the membrane with a primary antibody specific for H3K4me2 (Target) and total Histone H3 (Loading Control).
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Causality Check: A successful blockade of LSD1 will manifest as a dose-dependent accumulation (darkening of the band) of the H3K4me2 mark, as the enzyme can no longer demethylate the substrate.
References
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Identification of SNAIL1 Peptide-Based Irreversible Lysine-Specific Demethylase 1-Selective Inactivators. ACS Journal of Medicinal Chemistry.[2] URL:[Link]
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KDM1A inhibitors for the treatment of disease. Google Patents (US10882835B2).[1] URL:
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Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs). Google Patents (WO2015134973A1).[4] URL:
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Rhodium(III)–Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy. ACS Journal of Medicinal Chemistry.[3] URL:[Link]
Sources
- 1. US10882835B2 - KDM1A inhibitors for the treatment of disease - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015134973A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs) - Google Patents [patents.google.com]
